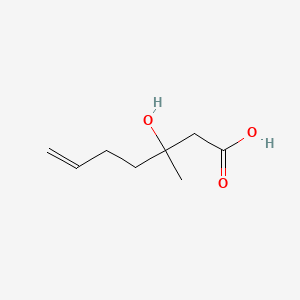
3-Hydroxy-3-methylhept-6-enoic acid
Description
3-Hydroxy-3-methylhept-6-enoic acid is an aliphatic carboxylic acid featuring a hydroxyl group and a methyl substituent at the third carbon, along with a double bond at the sixth position (C6). The compound’s molecular formula is C₈H₁₄O₃, with a calculated molecular weight of 158.19 g/mol (derived from stoichiometry). Its reactivity and physical properties are influenced by the interplay of its hydroxyl, methyl, and alkene groups.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-hydroxy-3-methylhept-6-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-8(2,11)6-7(9)10/h3,11H,1,4-6H2,2H3,(H,9,10) |
InChI Key |
LLBORINDAUWPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)(CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 3-hydroxy-3-methylhept-6-enoic acid and related compounds:
Key Observations:
- Branching and Substituent Position: Compared to 4-ethyl-3-hydroxyhept-6-enoic acid, the target compound has a methyl group at position 3 instead of an ethyl group at position 4. This difference reduces its molecular weight by ~14 g/mol and may enhance solubility in polar solvents due to reduced hydrophobicity.
- Aromatic vs. Aliphatic Systems : 3-Hydroxybenzoic acid and 3-hydroxy-4-methoxycinnamic acid are aromatic derivatives with resonance-stabilized hydroxyl groups. These compounds exhibit higher acidity (pKa ~4.0 for aromatic hydroxy groups) compared to aliphatic analogs (pKa ~4.5–5.0) due to electron delocalization .
Physicochemical Properties
- Acidity: The hydroxyl group in this compound is less acidic than in aromatic analogs (e.g., 3-hydroxybenzoic acid) due to the absence of resonance stabilization. The carboxylic acid group’s acidity (pKa ~2.5–3.0) is influenced by adjacent substituents: the electron-donating methyl group may slightly reduce acidity compared to unsubstituted hept-6-enoic acid.
- Solubility: Aliphatic compounds like this compound are likely more soluble in organic solvents (e.g., ethanol, acetone) than aromatic analogs, which exhibit higher polarity due to conjugated systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


